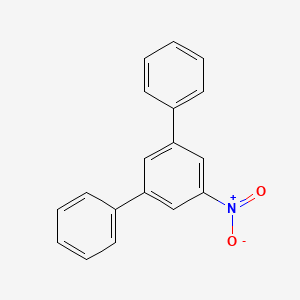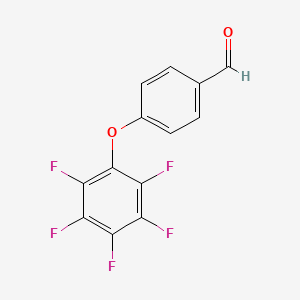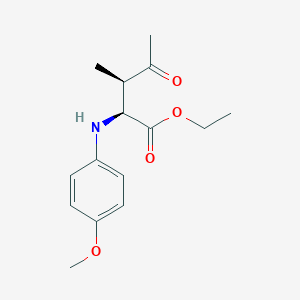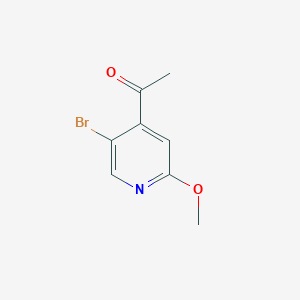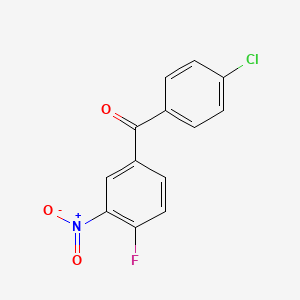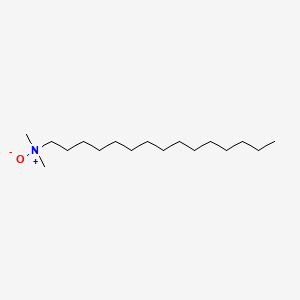
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a long alkyl chain (C12-C18) attached to a dimethylamine oxide group. These compounds are commonly used as surfactants in various industrial and household applications due to their amphiphilic nature, which allows them to reduce surface tension and enhance the mixing of water and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The general reaction involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled conditions to form the corresponding amine oxide.
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation. The process includes steps such as heating the mixture, followed by decolorization and deodorization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis.
Reduction: Can be reduced back to the corresponding amines under specific conditions.
Substitution: React with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation.
Substitution: Electrophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Tertiary amines.
Substitution: Substituted amine oxides.
Scientific Research Applications
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides primarily involves their surfactant properties. They reduce surface tension, allowing for better interaction between water and hydrophobic substances. This property is crucial in their role as detergents and emulsifiers. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the polar amine oxide group interacts with water, facilitating the formation of micelles and enhancing solubilization .
Comparison with Similar Compounds
Similar Compounds
Lauryldimethylamine oxide: Another long-chain amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: A related compound used in personal care products.
Stearyldimethylamine oxide: Similar in structure but with a longer alkyl chain.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their specific alkyl chain length (C12-C18), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes them highly effective as surfactants in a wide range of applications, from household cleaners to industrial formulations .
Properties
CAS No. |
68955-55-5 |
|---|---|
Molecular Formula |
C17H37NO |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
InChI Key |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
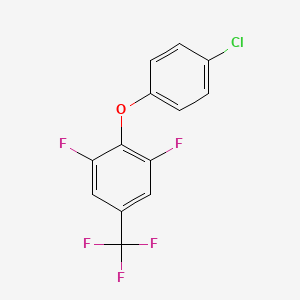
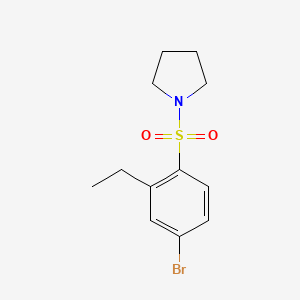
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
